3-[(phenylsulfonyl)amino]benzamide
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Overview
Description
“3-[(phenylsulfonyl)amino]benzamide” is a derivative of benzamide . Benzamide is the simplest amide derivative of benzoic acid .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Chemical Reactions Analysis
In alkylbenzenes, the carbon atom attached to the aromatic ring is particularly reactive. Reactions taking place at this carbon atom are said to occur at the benzylic position . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride is one such reaction .Physical and Chemical Properties Analysis
Benzamide, a related compound, appears as a white solid in powdered form or as colorless crystals in crystalline form. It is slightly soluble in water and soluble in many organic solvents .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-[(phenylsulfonyl)amino]benzamide is the Poly ADP Ribose Polymerase (PARP) . PARP is an enzyme responsible for DNA repair, transcription control, and programmed cell death .
Mode of Action
The structure of this compound is similar to that of NAD+ , a substrate used by PARP during DNA repair . This allows the compound to bind to PARP, inhibiting its activity .
Biochemical Pathways
By inhibiting PARP, this compound prevents the enzyme from using up NAD+ in the cell . This affects the cellular energy balance , as low levels of NAD+ can deplete the amount of ATP in the cell, potentially leading to cell death .
Result of Action
The inhibition of PARP by this compound can lead to a decrease in cellular ATP levels, potentially causing cell death . This could be particularly relevant in cancer cells, where PARP is often overactive.
Properties
IUPAC Name |
3-(benzenesulfonamido)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c14-13(16)10-5-4-6-11(9-10)15-19(17,18)12-7-2-1-3-8-12/h1-9,15H,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXNJHDTBMMGAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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